1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
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Overview
Description
1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is a heterocyclic compound characterized by a fused pyrano and imidazole ring system with a thiol group at the 2-position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the pyrano moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyranoimidazole derivatives.
Mechanism of Action
The mechanism by which 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol exerts its effects involves interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the compound can interact with nucleic acids and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
1H,4H,6H,7H-pyrano[3,4-d]imidazole: Lacks the thiol group, resulting in different reactivity and applications.
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol:
Uniqueness: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJWLLRJHLHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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